Cyclohexenedicarboxylic acid
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Overview
Description
Cyclohexenedicarboxylic acid, specifically 1,4-cyclohexanedicarboxylic acid, is an organic compound with the formula C6H10(CO2H)2. This compound exists in two isomeric forms: cis and trans. The carboxyl groups are attached to the opposite carbon centers of the cyclohexane ring, making it a dicarboxylic acid . It is a white solid with a melting point of 312.5°C for the trans isomer and 168-170°C for the cis isomer .
Preparation Methods
Cyclohexenedicarboxylic acid can be synthesized through the hydrogenation of terephthalic acid. The reaction involves the addition of hydrogen (H2) to terephthalic acid (C6H4(CO2H)2) to produce this compound (C6H10(CO2H)2) . This method is commonly used in industrial settings due to its efficiency and practicality.
Chemical Reactions Analysis
Cyclohexenedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexene.
Reduction: Hydrogenation of the compound can lead to the formation of cyclohexane derivatives.
Substitution: The carboxyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cyclohexenedicarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of cyclohexenedicarboxylic acid involves its interaction with molecular targets through its carboxyl groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used . The pathways involved in these reactions are typically related to the compound’s ability to donate or accept protons, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Cyclohexenedicarboxylic acid is similar to other dicarboxylic acids, such as:
Terephthalic acid: Both compounds have carboxyl groups attached to a cyclohexane ring, but terephthalic acid has a benzene ring instead of a cyclohexane ring.
Adipic acid: This compound also has two carboxyl groups but is linear rather than cyclic.
Phthalic acid: Similar to terephthalic acid, but with carboxyl groups in the ortho position on a benzene ring.
The uniqueness of this compound lies in its cyclohexane ring structure, which imparts different physical and chemical properties compared to its aromatic counterparts .
Properties
CAS No. |
80889-54-9 |
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Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
cyclohex-2-ene-1,1-dicarboxylic acid |
InChI |
InChI=1S/C8H10O4/c9-6(10)8(7(11)12)4-2-1-3-5-8/h2,4H,1,3,5H2,(H,9,10)(H,11,12) |
InChI Key |
OVHKECRARPYFQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)(C(=O)O)C(=O)O |
Origin of Product |
United States |
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